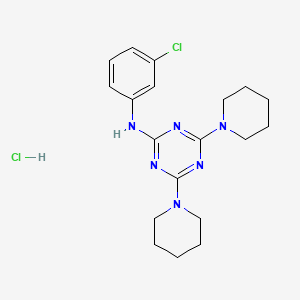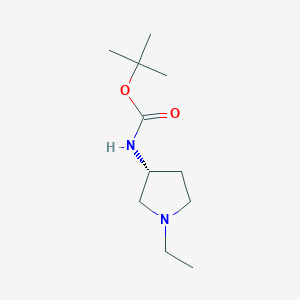
(R)-tert-Butyl 1-ethylpyrrolidin-3-ylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“®-tert-Butyl 1-ethylpyrrolidin-3-ylcarbamate” is a complex organic compound. It likely contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms . The “tert-butyl” and “ethyl” groups are common in organic chemistry and refer to specific arrangements of carbon and hydrogen atoms.
Synthesis Analysis
The synthesis of similar compounds often involves reactions such as carbamoylation , which is a process that introduces a carbamate group into a molecule. Pyrrolidines can be synthesized through various methods, including the N-heterocyclization of primary amines with diols .
Molecular Structure Analysis
The molecular structure of this compound is likely complex due to the presence of the pyrrolidine ring and various substituents. Pyrrolidines are cyclic secondary amines .
Chemical Reactions Analysis
Pyrrolidines can undergo a variety of chemical reactions. For example, they can participate in 1,3-dipolar cycloadditions . Carbamates, like the one possibly present in this compound, can be formed through carbamoylation .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Pyrrolidines are typically colorless liquids that are miscible with water and most organic solvents .
科学的研究の応用
Thermophysical Properties and Biodegradation
(R)-tert-Butyl 1-ethylpyrrolidin-3-ylcarbamate may share similar properties and applications with other tert-butyl compounds. For instance, compounds like methyl tert-butyl ether (MTBE) have been extensively studied for their thermophysical properties. These properties are crucial in various industrial applications, such as improving the octane rating and reducing exhaust pollution in gasoline. Research indicates that ethers like MTBE, when mixed with non-polar solvents, have unique vapor-liquid equilibria and other related properties, which are significant in industrial applications (Marsh et al., 1999).
Moreover, the biodegradation and fate of tert-butyl compounds like ethyl tert-butyl ether (ETBE) in soil and groundwater have been a focus of extensive research. These studies provide insights into the microbial degradation pathways and the potential environmental impacts of tert-butyl compounds, offering essential knowledge for environmental management and pollution mitigation strategies (Thornton et al., 2020).
Environmental Impact and Remediation
Understanding the environmental behavior of tert-butyl compounds is crucial for assessing their impact and developing remediation strategies. Research on methyl tert-butyl ether (MTBE) has shown that it can dissolve in water when it comes into contact with gasoline, posing a risk to groundwater quality. This has led to studies on adsorption techniques for the removal of MTBE from water, highlighting the importance of addressing water pollution caused by such compounds (Vakili et al., 2017).
Synthetic Applications and Catalysis
Tert-butyl compounds are also significant in synthetic chemistry and catalysis. The non-enzymatic kinetic resolution of racemic compounds using chiral catalysts is an area of great importance in asymmetric organic synthesis. The research in this field has led to the development of catalytic procedures that provide high enantioselectivity and yield for both products and recovered starting materials, demonstrating the versatility of tert-butyl compounds in synthetic applications (Pellissier, 2011).
特性
IUPAC Name |
tert-butyl N-[(3R)-1-ethylpyrrolidin-3-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-5-13-7-6-9(8-13)12-10(14)15-11(2,3)4/h9H,5-8H2,1-4H3,(H,12,14)/t9-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYPHJLKRZSTDMH-SECBINFHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(C1)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CC[C@H](C1)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-tert-Butyl 1-ethylpyrrolidin-3-ylcarbamate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-methyl-N-({1-[3-(2-methylphenoxy)propyl]-1H-benzimidazol-2-yl}methyl)acetamide](/img/structure/B2416647.png)
![Ethyl 1-[morpholin-4-yl(phenyl)methyl]cyclohexane-1-carboxylate](/img/structure/B2416652.png)
![N-[1-(4-chlorophenyl)sulfonylpyrrolidin-2-yl]morpholine-4-carboxamide](/img/structure/B2416653.png)
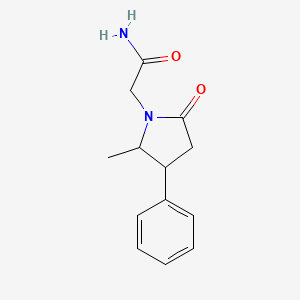
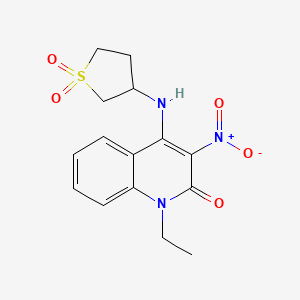
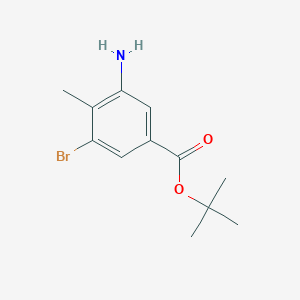
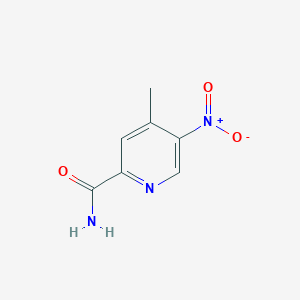

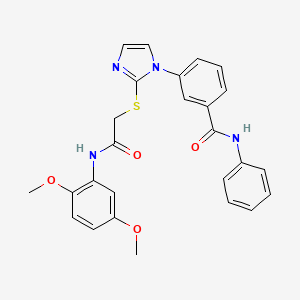
![N-(2-(trifluoromethyl)phenyl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2416666.png)
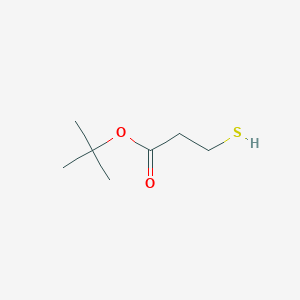
![Methyl 6-imino-7-[(4-methoxyphenyl)methyl]-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2416668.png)
![4-(Difluoromethyl)-2-isopropyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2416669.png)
